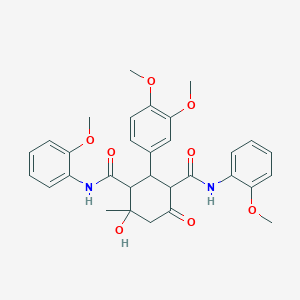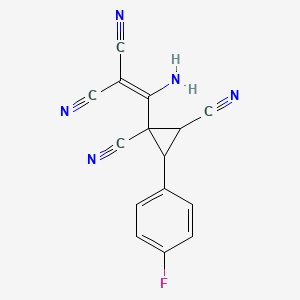![molecular formula C18H20N2O5S B11471591 [6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B11471591.png)
[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfamoylphenyl group, a tetrahydroindole ring, and an acetic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroindole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the sulfamoylphenyl group: This step involves the sulfonation of a phenyl ring followed by the attachment to the tetrahydroindole ring.
Incorporation of the acetic acid moiety: This can be done through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs.
Scientific Research Applications
[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could make it useful in the development of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of [6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid: can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds contain acetoacetate moieties, but differ in their additional functional groups.
Disilanes: These compounds have similar structural characteristics but differ in their electronic properties.
The uniqueness of This compound
Properties
Molecular Formula |
C18H20N2O5S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-5,7-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C18H20N2O5S/c1-18(2)9-15-14(16(21)10-18)7-12(8-17(22)23)20(15)11-3-5-13(6-4-11)26(19,24)25/h3-7H,8-10H2,1-2H3,(H,22,23)(H2,19,24,25) |
InChI Key |
CXDMFSGZTWIAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)S(=O)(=O)N)CC(=O)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471518.png)
![3-cyclohexyl-N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11471521.png)
![1-(4-{[(4-Methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B11471528.png)
![1-cyclopropyl-6,7-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11471530.png)

![methyl [4-(3-chlorophenyl)-2,5-dioxo-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11471540.png)
![N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11471553.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11471557.png)
![5-Oxo-3-phenyl-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471564.png)
![2-chloro-4,6-dimethyl-N'-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11471565.png)
![1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471573.png)
![5-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11471581.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11471586.png)
